molecular formula C12H11F3N2O B14847968 3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propylamine

3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propylamine

Cat. No.: B14847968
M. Wt: 256.22 g/mol
InChI Key: FIHZQULBGADXDJ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propylamine is a fluorinated organic compound that features a quinoline moiety linked to a propylamine chain through an ether bond. The presence of trifluoromethyl groups imparts unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propylamine typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Ether Formation: The quinoline derivative is then reacted with 3,3,3-trifluoropropylamine in the presence of a base such as sodium hydride to form the ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorescent probe due to the unique properties of the quinoline moiety.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the quinoline moiety can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propionic acid: Similar structure but with a carboxylic acid group instead of an amine.

    2-(Quinolin-8-yloxy)-propylamine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3,3,3-Trifluoro-2-(quinolin-8-yloxy)-ethanol: Contains a hydroxyl group instead of an amine.

Uniqueness

3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propylamine is unique due to the presence of both the trifluoromethyl group and the quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11F3N2O

Molecular Weight

256.22 g/mol

IUPAC Name

3,3,3-trifluoro-2-quinolin-8-yloxypropan-1-amine

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)10(7-16)18-9-5-1-3-8-4-2-6-17-11(8)9/h1-6,10H,7,16H2

InChI Key

FIHZQULBGADXDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(CN)C(F)(F)F)N=CC=C2

Origin of Product

United States

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